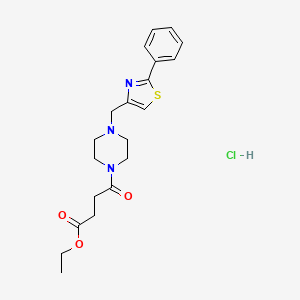
Ethyl 4-oxo-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-oxo-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butanoate hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O3S and its molecular weight is 423.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system. The D2 receptor is a dopamine receptor, and its activation is known to inhibit adenylate cyclase activity, leading to changes in neuronal firing rates. The 5-HT2A receptor is a serotonin receptor, and its activation leads to the release of intracellular calcium, affecting various downstream signaling pathways .
Mode of Action
This compound interacts with its targets by binding to the D2 and 5-HT2A receptors, leading to changes in their activity .
Biochemical Pathways
The compound’s interaction with the D2 and 5-HT2A receptors affects several biochemical pathways. By blocking the activation of these receptors, the compound can modulate the release of neurotransmitters such as dopamine and serotonin, which play key roles in mood regulation, cognition, and motor control .
Pharmacokinetics
The compound’s in vitro and in vivo pharmacological activity has been evaluated in swiss albino mice
Result of Action
The molecular and cellular effects of the compound’s action are complex and involve changes in neurotransmitter release and neuronal firing rates. In animal models, the compound has been found to have atypical antipsychotic activity, with none of the new chemical entities exhibiting catalepsy . Three compounds were found to exhibit better atypical antipsychotic activity as they were found to have higher Meltzer index than the standard drug risperidone .
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.ClH/c1-2-26-19(25)9-8-18(24)23-12-10-22(11-13-23)14-17-15-27-20(21-17)16-6-4-3-5-7-16;/h3-7,15H,2,8-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLXCFCJJVZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














